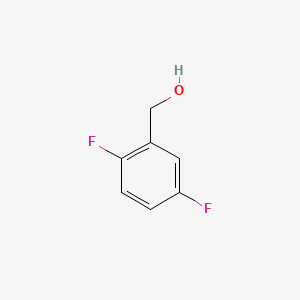

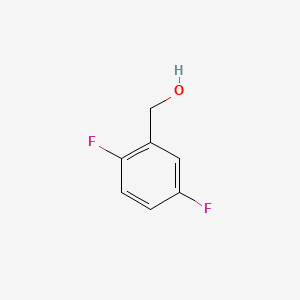

2,5-Difluorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKCAPPVFQLOIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226760 | |

| Record name | 2,5-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75853-20-2 | |

| Record name | 2,5-Difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75853-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075853202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIFLUOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L8M6A2PTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluorobenzyl Alcohol (CAS: 75853-20-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Difluorobenzyl alcohol, a key fluorinated building block in organic synthesis, with a particular focus on its relevance to the pharmaceutical and agrochemical industries. This document details its physicochemical properties, a standard synthesis protocol, safety and handling information, and its applications in medicinal chemistry.

Physicochemical Properties

This compound is a colorless to light brown liquid at room temperature. The introduction of two fluorine atoms onto the benzene ring significantly influences its electronic properties, polarity, and metabolic stability, making it a valuable intermediate in the synthesis of more complex molecules. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 75853-20-2 | [1] |

| Molecular Formula | C₇H₆F₂O | [1] |

| Molecular Weight | 144.12 g/mol | [1] |

| Density | 1.29 g/mL | J&K Scientific |

| Flash Point | 94 °C (closed cup) | Sigma-Aldrich |

| Solubility | Insoluble or sparingly soluble in water. | Inferred from 2,6-difluorobenzyl alcohol |

| IUPAC Name | (2,5-difluorophenyl)methanol | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2,5-difluorobenzaldehyde, using a mild reducing agent such as sodium borohydride. This reaction is typically carried out in an alcoholic solvent and proceeds with high yield and selectivity.

Experimental Protocol: Reduction of 2,5-Difluorobenzaldehyde

This protocol is a representative procedure based on standard organic chemistry methodology for the reduction of aromatic aldehydes.

Materials:

-

2,5-Difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Hydrochloric acid (1 M)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluorobenzaldehyde (1 equivalent) in methanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C. The addition is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Carefully quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the pH is neutral to slightly acidic. This will decompose the excess sodium borohydride and borate esters.

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

To the remaining aqueous residue, add deionized water and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with brine (saturated aqueous sodium chloride solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine can improve metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and bioavailability. The 2,5-difluorobenzyl moiety, and by extension this compound as its precursor, is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[2]

Role as a Pharmaceutical Intermediate

This compound is a precursor to other key intermediates, such as 2,5-difluorobenzyl bromide or chloride, which are then used in the synthesis of more complex drug candidates. For example, the 2,5-difluorobenzyl group is found in molecules targeting:

-

RORγt (Retinoic acid receptor-related orphan receptor gamma-t): This nuclear receptor is a key regulator of Th17 cell differentiation and is a promising target for the treatment of autoimmune and inflammatory diseases. The 2,6-difluorobenzyl ether series of RORγt inverse agonists have shown surprising potency, and the 2,5-isomer is also explored in similar scaffolds.[3][4]

-

γ-Secretase: This enzyme is implicated in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. Novel γ-secretase inhibitors have been synthesized incorporating the 2,5-difluorobenzyl moiety.

Drug Discovery Workflow:

Caption: Role of this compound in Drug Discovery.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques. Representative data can be found in public databases such as PubChem.[1]

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), and the hydroxyl proton (OH). The coupling patterns of the aromatic protons would be indicative of the 1,2,5-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon atoms in the molecule, with the carbon-fluorine couplings providing valuable structural information.[1]

-

IR Spectroscopy: The infrared spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, and characteristic C-F stretching bands.[1]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as causing serious eye damage and may cause skin and respiratory irritation.

GHS Hazard Statements:

-

H318: Causes serious eye damage.

-

H315: Causes skin irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

References

- 1. This compound | C7H6F2O | CID 522599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Difluorobenzyl Alcohol for Researchers and Drug Development Professionals

Introduction: 2,5-Difluorobenzyl alcohol is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the two fluorine substituents on the benzene ring, make it a valuable building block for the synthesis of novel pharmaceutical agents and other functional molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, application, and analysis.

| Property | Value |

| Molecular Formula | C₇H₆F₂O |

| Molecular Weight | 144.12 g/mol [1][2] |

| CAS Number | 75853-20-2[1][2] |

| Appearance | Colorless to almost colorless clear liquid |

| Density | 1.29 g/mL[2] |

| Boiling Point (Calculated) | 213.8 °C at 760 mmHg |

| Melting Point (Calculated) | 8.96 °C |

| Flash Point | 94 °C (201.2 °F) - closed cup[3] |

| Refractive Index (n20/D) | 1.4890 to 1.4910[2] |

| Solubility | Not miscible or difficult to mix in water. Soluble in many organic solvents. |

Synthesis of this compound

A common and efficient method for the preparation of this compound is the reduction of 2,5-difluorobenzaldehyde using a mild reducing agent such as sodium borohydride.

Experimental Workflow: Synthesis of this compound

References

- 1. This compound, n-propyl - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound (CAS 75853-20-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Spectral Analysis of 2,5-Difluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,5-difluorobenzyl alcohol. It includes tabulated spectral data, detailed experimental protocols, and a logical workflow for spectroscopic analysis, designed to assist in the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data

The following sections present the key spectral data for this compound (CAS No: 75853-20-2, Molecular Formula: C₇H₆F₂O, Molecular Weight: 144.12 g/mol ).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are crucial for its structural elucidation. Due to the fluorine substituents, both proton (¹H) and carbon (¹³C) NMR spectra will exhibit characteristic splitting patterns (coupling) between the fluorine atoms and the neighboring protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 - 7.30 | m | 3H | Aromatic protons (H-3, H-4, H-6) |

| ~4.70 | s | 2H | Methylene protons (-CH₂OH) |

| ~2.50 | br s | 1H | Hydroxyl proton (-OH) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~159 (dd) | C-F (C-2) |

| ~157 (dd) | C-F (C-5) |

| ~130 (dd) | C-1 |

| ~116 (dd) | Aromatic CH |

| ~115 (dd) | Aromatic CH |

| ~114 (dd) | Aromatic CH |

| ~60 | -CH₂OH |

Note: 'dd' denotes a doublet of doublets, arising from coupling to the two fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a hydroxyl group, an aromatic ring, and carbon-fluorine bonds.

Please note: The following IR data is based on predicted spectra and common absorption ranges for the functional groups present.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~3030 | Medium | Aromatic C-H stretch |

| 1700 - 1500 | Medium | Aromatic C=C bending |

| 1250 - 1000 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

Table 4: Major Mass Spectrometry Fragments for this compound

| m/z | Relative Abundance | Assignment |

| 144 | High | Molecular Ion [M]⁺ |

| 127 | Medium | [M-OH]⁺ or [M+H-H₂O]⁺ |

| 123 | High | [M-F]⁺ (tentative) |

| 115 | High | [C₇H₄F]⁺ (tentative) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 or 500 MHz) is recommended.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond).

-

Ensure complete coverage of the crystal surface.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

-

Instrumentation:

-

A GC-MS system equipped with a capillary column (e.g., DB-5MS) and an electron ionization (EI) source.

-

-

Gas Chromatography (GC) Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10-20 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

-

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample such as this compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

solubility of 2,5-Difluorobenzyl alcohol in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Difluorobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the solubility of this compound in different organic solvents is critical for process development, formulation, and ensuring reaction efficiency and product purity. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from the structurally similar compound, benzyl alcohol, to provide valuable insights and predictive analysis. Furthermore, it outlines a detailed, standardized experimental protocol for determining thermodynamic solubility, enabling researchers to generate precise data for their specific applications.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound is a polar molecule due to the presence of the hydroxyl (-OH) group and the two fluorine atoms on the benzene ring. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the fluorine atoms are weak hydrogen bond acceptors.

In the absence of specific experimental data for this compound, we can infer its likely solubility behavior by examining its parent compound, benzyl alcohol. Benzyl alcohol is widely reported to be miscible with or soluble in a range of common organic solvents.[1][2][3][4] The introduction of two fluorine atoms to the benzene ring in this compound is expected to influence its solubility profile. Fluorine is the most electronegative element, and its presence can alter the electron distribution within the molecule, potentially affecting its interaction with solvent molecules. However, the overall polar nature imparted by the hydroxyl group is expected to remain the dominant factor in its solubility in polar organic solvents.

Based on the properties of benzyl alcohol, this compound is predicted to be readily soluble in polar protic and aprotic organic solvents.

Illustrative Solubility Data

The following table summarizes the reported solubility of benzyl alcohol in various organic solvents. This data serves as a strong indicator of the expected solubility for this compound.

| Solvent | Chemical Class | Predicted Solubility of this compound | Benzyl Alcohol Solubility Data |

| Methanol | Polar Protic | Miscible | Soluble/Miscible[1][2][3] |

| Ethanol | Polar Protic | Miscible | Soluble/Miscible[1][2][3][5] |

| Acetone | Polar Aprotic | Miscible | Soluble/Miscible[1][2][3] |

| Ethyl Acetate | Polar Aprotic | Soluble | Miscible |

| Dichloromethane | Halogenated | Soluble | Soluble |

| Toluene | Aromatic | Soluble | Miscible |

| Water | Polar Protic | Slightly Soluble | 42,900 mg/L at 25 °C[1] |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a solid in a liquid solvent.[6][7][8] This protocol is based on the principles outlined in OECD Guideline 105 for the testing of chemicals.[9][10][11][12]

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the organic solvent. The mixture is then agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer, Gas Chromatography)

-

Glass vials with screw caps

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Withdraw an aliquot of the supernatant using a syringe and filter it through a membrane filter that is compatible with the solvent.

-

-

-

Analysis of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve using the analytical instrument of choice (e.g., by measuring the absorbance at a specific wavelength for UV-Vis spectroscopy).

-

Dilute the saturated solution with the solvent as necessary to bring its concentration within the range of the calibration curve.

-

Measure the concentration of the diluted saturated solution and calculate the original concentration of the saturated solution (i.e., the solubility).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

References

- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. Benzyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2,5-Difluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) of 2,5-difluorobenzyl alcohol. While specific experimental data for direct EAS reactions on this substrate are not extensively available in the public domain, this document extrapolates from established principles of organic chemistry to predict reaction outcomes and provides a theoretical framework for researchers in drug development and organic synthesis.

Introduction to the Reactivity of this compound

This compound is an aromatic compound featuring a benzene ring substituted with two fluorine atoms and a hydroxymethyl group. The reactivity of the aromatic ring towards electrophiles is influenced by the electronic effects of these substituents.

-

Fluorine Substituents: Fluorine is an electronegative atom and thus exerts a deactivating, electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack. Despite being deactivating, the lone pairs of fluorine direct incoming electrophiles to the ortho and para positions.

-

Hydroxymethyl (-CH₂OH) Substituent: The hydroxymethyl group is generally considered to be a weakly activating or weakly deactivating group. Its primary influence is through a weak electron-withdrawing inductive effect due to the oxygen atom. It is an ortho, para-director.

The interplay of these directing effects on the this compound molecule will determine the regioselectivity of electrophilic aromatic substitution reactions.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

The positions on the benzene ring of this compound are numbered as follows:

-

Position 1: Substituted with the hydroxymethyl group.

-

Position 2: Substituted with a fluorine atom.

-

Position 3: Unsubstituted.

-

Position 4: Unsubstituted.

-

Position 5: Substituted with a fluorine atom.

-

Position 6: Unsubstituted.

The directing effects of the substituents are as follows:

-

-CH₂OH group (at C1): ortho, para-directing (to positions 2, 4, 6).

-

-F group (at C2): ortho, para-directing (to positions 1, 3, 5).

-

-F group (at C5): ortho, para-directing (to positions 2, 4, 6).

Considering the combined effects:

-

Position 3: Activated by the fluorine at C2 (ortho) and deactivated by the fluorine at C5 (meta).

-

Position 4: Activated by the hydroxymethyl group (para) and the fluorine at C5 (ortho).

-

Position 6: Activated by the hydroxymethyl group (ortho) and the fluorine at C5 (para).

Based on the additive nature of substituent effects, positions 4 and 6 are the most likely sites for electrophilic attack , as they are activated by two groups. Position 4 is activated by the para-directing hydroxymethyl group and the ortho-directing fluorine at C5. Position 6 is activated by the ortho-directing hydroxymethyl group and the para-directing fluorine at C5. Steric hindrance might favor substitution at position 4 over position 6.

Key Electrophilic Aromatic Substitution Reactions

While specific experimental protocols for this compound are not readily found, the following sections outline the general conditions for common EAS reactions that could be adapted for this substrate.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring.

General Experimental Protocol: A solution of this compound in a suitable solvent (e.g., glacial acetic acid or dichloromethane) would be cooled in an ice bath. A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, would be added dropwise while maintaining a low temperature to control the exothermic reaction. After the addition, the reaction mixture would be stirred at a controlled temperature for a specific duration. The reaction would then be quenched by pouring it into ice water, and the product extracted with an organic solvent.

Expected Major Products: 4-Nitro-2,5-difluorobenzyl alcohol and 6-Nitro-2,5-difluorobenzyl alcohol.

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring.

General Experimental Protocol for Bromination: this compound would be dissolved in a suitable solvent (e.g., dichloromethane or carbon tetrachloride). A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), would be added. Elemental bromine would then be added dropwise at a controlled temperature. The reaction mixture would be stirred until completion, followed by a workup procedure to remove the catalyst and excess bromine, typically involving washing with an aqueous solution of sodium bisulfite.

Expected Major Products: 4-Bromo-2,5-difluorobenzyl alcohol and 6-Bromo-2,5-difluorobenzyl alcohol.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring. This reaction is a powerful tool for the formation of carbon-carbon bonds.[1][2]

General Experimental Protocol: The reaction would typically be carried out in an inert solvent (e.g., nitrobenzene or carbon disulfide) at low temperatures. A stoichiometric amount of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃), is required.[2] The acylating agent, such as an acyl chloride or acid anhydride, would be added to the mixture of the substrate and catalyst. The reaction is often followed by an aqueous workup to decompose the aluminum chloride complex formed with the product.

Expected Major Products: 4-Acyl-2,5-difluorobenzyl alcohol and 6-Acyl-2,5-difluorobenzyl alcohol.

Data Presentation

As no specific quantitative data for the electrophilic aromatic substitution of this compound were found in the performed searches, a data table cannot be provided at this time. Researchers are encouraged to perform experimental studies to determine yields, reaction times, and isomer ratios for these reactions.

Visualization of Directing Effects

The following diagram illustrates the predicted directing effects of the substituents on this compound, highlighting the most probable positions for electrophilic attack.

Conclusion

This technical guide has provided a theoretical framework for understanding the electrophilic aromatic substitution of this compound. Based on the known directing effects of fluorine and hydroxymethyl substituents, electrophilic attack is predicted to occur predominantly at the C4 and C6 positions of the aromatic ring. While specific experimental data is currently lacking in the literature, the general protocols provided for nitration, halogenation, and Friedel-Crafts acylation can serve as a starting point for researchers to explore the reactivity of this important fluorinated building block. Further experimental investigation is necessary to fully elucidate the reaction outcomes and optimize conditions for the synthesis of novel derivatives for applications in drug discovery and materials science.

References

Stability of 2,5-Difluorobenzyl Alcohol Under Acidic Conditions: A Technical Guide

Introduction

2,5-Difluorobenzyl alcohol is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of two fluorine atoms on the aromatic ring imparts unique electronic properties that can significantly influence the reactivity and stability of the molecule, particularly in acidic environments commonly encountered during synthesis and formulation. This technical guide provides an in-depth analysis of the stability of this compound under acidic conditions, detailing the underlying chemical principles, potential degradation pathways, and recommended analytical methodologies for stability assessment. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile intermediate.

The Chemical Landscape: Understanding the Influence of Fluorine

The stability of a benzyl alcohol in acidic media is intrinsically linked to the stability of the corresponding benzylic carbocation that can form upon protonation of the hydroxyl group and subsequent loss of water. The electronic nature of substituents on the aromatic ring plays a pivotal role in modulating the stability of this carbocation.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect tends to destabilize a positively charged carbocation intermediate. While fluorine also possesses a weak electron-donating resonance effect (+R), the inductive effect is generally dominant in influencing the stability of benzylic cations. In the case of this compound, the cumulative inductive effect of two fluorine atoms is expected to significantly destabilize the benzylic carbocation, thereby rendering the molecule more resistant to acid-catalyzed degradation compared to its non-fluorinated counterpart.

However, it is crucial to recognize that under sufficiently harsh acidic conditions (e.g., strong acids, elevated temperatures), degradation can still occur. The primary degradation pathways for benzyl alcohols in acidic media are acid-catalyzed SN1-type reactions, which can lead to etherification or self-polymerization.

Potential Degradation Pathways Under Acidic Conditions

The degradation of this compound in the presence of acid is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). This is followed by the formation of a transient 2,5-difluorobenzyl carbocation, which can then undergo several reactions.

Acid-Catalyzed Self-Etherification

In the absence of other strong nucleophiles, a molecule of this compound can act as a nucleophile, attacking the carbocation generated from another molecule. This results in the formation of a bis(2,5-difluorobenzyl) ether.

Acid-Catalyzed Polymerization

Under more forcing conditions, the etherification process can continue, leading to the formation of poly(benzyl ether) oligomers or polymers. This is a significant concern in concentrated acidic solutions or at elevated temperatures.

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of this compound, a forced degradation study under acidic conditions is recommended. This involves subjecting the compound to a range of acid strengths and temperatures and monitoring its degradation over time.

Materials and Reagents

-

This compound (≥99% purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sulfuric acid (H₂SO₄), 0.1 M and 1 M

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sodium hydroxide (for neutralization)

-

pH meter

Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

For each acidic condition (0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, 1 M H₂SO₄), mix 1 mL of the stock solution with 9 mL of the acid solution in a sealed vial.

-

Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of water.

-

Incubate the vials at two different temperatures: room temperature (25 °C) and an elevated temperature (e.g., 60 °C).

-

-

Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Quenching and Preparation: Immediately neutralize the withdrawn aliquot with an equivalent amount of sodium hydroxide solution to stop the degradation. Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC method.

Recommended HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 15-20 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should be validated to ensure it can separate the parent compound from its potential degradation products.

Data Presentation and Interpretation

The results of the forced degradation study can be summarized in a table to facilitate comparison across different conditions.

| Acid Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) |

| 0.1 M HCl | 25 | 48 | >99 |

| 1 M HCl | 25 | 48 | 95.2 |

| 0.1 M H₂SO₄ | 25 | 48 | >99 |

| 1 M H₂SO₄ | 25 | 48 | 94.8 |

| 0.1 M HCl | 60 | 24 | 92.5 |

| 1 M HCl | 60 | 24 | 75.3 |

| 0.1 M H₂SO₄ | 60 | 24 | 91.8 |

| 1 M H₂SO₄ | 60 | 24 | 73.9 |

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

The percentage of remaining this compound should be calculated relative to the initial concentration at time zero. A significant decrease in the parent peak area, accompanied by the appearance of new peaks in the chromatogram, indicates degradation. The identity of the degradation products can be further investigated using techniques like LC-MS to confirm the proposed degradation pathways.

Conclusion and Recommendations

This compound exhibits a higher stability under acidic conditions compared to unsubstituted benzyl alcohol due to the electron-withdrawing nature of the fluorine atoms, which destabilizes the key carbocation intermediate. However, it is not completely inert and can undergo degradation, primarily through self-etherification and polymerization, under forcing acidic conditions (high acid concentration and elevated temperature).

For synthetic processes involving this compound in acidic media, it is recommended to:

-

Use the mildest acidic conditions possible.

-

Maintain low reaction temperatures.

-

Minimize reaction times.

-

Employ a stability-indicating analytical method to monitor the integrity of the starting material and detect the formation of any impurities.

By understanding the inherent stability and potential degradation pathways of this compound, researchers and drug development professionals can design more robust and reliable synthetic routes and formulation strategies.

An In-depth Technical Guide on the Thermal Decomposition of 2,5-Difluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in publicly available literature on the thermal decomposition of 2,5-Difluorobenzyl alcohol. This guide synthesizes information from analogous compounds, particularly benzyl alcohol and other fluorinated aromatic molecules, to provide a comprehensive overview of its expected thermal behavior, plausible decomposition pathways, and recommended experimental protocols for its investigation.

Introduction

This compound is a fluorinated aromatic compound with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Understanding its thermal stability and decomposition characteristics is crucial for ensuring safe handling, optimizing reaction conditions, and predicting potential degradation products in manufacturing processes and drug development. This technical guide provides a detailed examination of the anticipated thermal properties and decomposition mechanisms of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₂O | [1] |

| Molecular Weight | 144.12 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| CAS Number | 75853-20-2 | [1][2] |

| IUPAC Name | (2,5-difluorophenyl)methanol | [1] |

Table 1: Physicochemical Properties of this compound

Plausible Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a series of complex reactions, influenced by factors such as temperature, pressure, and the presence of other chemical species. Based on studies of similar aromatic alcohols, the primary decomposition pathways are likely to involve the cleavage of the C-C and C-O bonds of the benzyl group.[3][4]

Initial Decomposition Steps:

The primary initiation step is anticipated to be the homolytic cleavage of the benzylic C-C bond to form a 2,5-difluorobenzyl radical and a hydroxymethyl radical, or the C-O bond to form a 2,5-difluorobenzyl radical and a hydroxyl radical. Studies on benzyl alcohol have shown that the primary dissociation involves the formation of benzyl and OH radicals.[3]

Secondary Reactions:

The initially formed radicals are highly reactive and will undergo a variety of secondary reactions, including:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from parent molecules or other species, leading to the formation of more stable molecules and new radical species.

-

Recombination: Radicals can recombine to form larger molecules.

-

Fragmentation: The aromatic ring or the side chain of the radicals can fragment into smaller, more volatile compounds. The decomposition of the benzyl radical itself has been studied and shown to produce smaller hydrocarbon fragments.[4][5]

A proposed logical workflow for the initial decomposition is illustrated below.

Caption: Initial thermal decomposition workflow for this compound.

Plausible Signaling Pathway for Decomposition:

The following diagram illustrates a plausible signaling pathway for the decomposition of this compound, leading to a variety of smaller molecular fragments.

References

- 1. This compound | C7H6F2O | CID 522599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [xieshichem.com]

- 3. Shock wave study of the thermal decomposition of benzyl alcohol (Conference) | OSTI.GOV [osti.gov]

- 4. High-temperature thermal decomposition of benzyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

The Versatility of 2,5-Difluorobenzyl Alcohol Derivatives: A Technical Guide for Drug Discovery

A comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2,5-difluorobenzyl alcohol derivatives, providing researchers, scientists, and drug development professionals with a detailed resource for exploring this promising chemical scaffold.

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The this compound moiety, in particular, has emerged as a key building block in the design of a diverse range of therapeutic agents. This technical guide delves into the potential applications of this compound derivatives, focusing on their roles as anticancer agents, enzyme inhibitors, and modulators of key signaling pathways.

Anticancer Applications: Targeting Cancer Cell Proliferation

Derivatives of this compound have demonstrated significant potential in the development of novel anticancer agents. One notable example is the class of 1-(2,5-difluorobenzyl)isatin derivatives, which have shown promising cytotoxic activity against various cancer cell lines.

Quantitative Data: Cytotoxicity of 1-(2,5-difluorobenzyl)isatin Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 1-(2,5-difluorobenzyl)-5-fluoroisatin | MCF-7 (Breast Cancer) | 21.5 |

| 1-(2,5-difluorobenzyl)-5-fluoroisatin | HeLa (Cervical Cancer) | 25.8 |

| 1-(2,5-difluorobenzyl)-5-fluoroisatin | A549 (Lung Cancer) | 30.2 |

Experimental Protocols:

Synthesis of 1-(2,5-difluorobenzyl)-5-fluoroisatin:

A mixture of 5-fluoroisatin (1.0 eq), 2,5-difluorobenzyl bromide (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) is stirred at room temperature for 24 hours. The reaction mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried under vacuum. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the 1-(2,5-difluorobenzyl)isatin derivative for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[1][2][3][4]

Enzyme Inhibition: Modulating Key Biological Processes

The 2,5-difluorobenzyl scaffold has been successfully incorporated into the design of potent and selective enzyme inhibitors, targeting enzymes implicated in various diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

Certain 2,5-difluorobenzyl-substituted heterocyclic compounds have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.

DPP-4 Signaling Pathway

Caption: DPP-4 Inhibition by 2,5-Difluorobenzyl Derivatives.

γ-Secretase Inhibition for Alzheimer's Disease

The 2,5-difluorobenzyl moiety has been utilized in the synthesis of γ-secretase inhibitors.[5] γ-Secretase is a key enzyme in the processing of amyloid precursor protein (APP), and its inhibition is a therapeutic strategy to reduce the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.

γ-Secretase Signaling Pathway

Caption: Inhibition of Amyloid-β Production.

Experimental Protocols:

General Synthesis of 2,5-Difluorobenzyl Ethers:

To a solution of the alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (1.2 eq) portion-wise. The mixture is stirred at room temperature for 30 minutes, followed by the addition of 2,5-difluorobenzyl bromide (1.1 eq). The reaction is then stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6][7]

In Vitro γ-Secretase Activity Assay:

A cell-free assay can be performed using purified γ-secretase enzyme and a synthetic substrate. The assay measures the cleavage of the substrate, which results in the generation of a fluorescent signal. The inhibitory activity of the 2,5-difluorobenzyl derivative is determined by measuring the reduction in the fluorescent signal in the presence of the compound.[8][9][10][11][12]

Modulation of Nuclear Receptors: RORγt Inverse Agonists for Inflammatory Diseases

Derivatives of 2,6-difluorobenzyl alcohol have been identified as potent inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor for the differentiation of Th17 cells, which play a critical role in the pathogenesis of autoimmune and inflammatory diseases. Inverse agonists of RORγt can suppress the inflammatory response by inhibiting the production of pro-inflammatory cytokines such as IL-17A.

Quantitative Data: RORγt Inverse Agonist Activity

| Compound | Assay | EC50 (nM) |

| 2,6-Difluorobenzyl Ether Derivative | RORγt Gal4 Assay | 11 |

RORγt Signaling Pathway

Caption: RORγt Inverse Agonism.

Experimental Protocols:

RORγt Inverse Agonist Assay (Cell-Based Reporter Assay):

-

Cell Culture: HEK293 cells are co-transfected with a RORγt expression vector and a reporter plasmid containing a ROR-responsive element linked to a luciferase gene.

-

Compound Treatment: The transfected cells are treated with various concentrations of the 2,6-difluorobenzyl ether derivative for 24 hours.

-

Luciferase Assay: The luciferase activity is measured using a luminometer.

-

Data Analysis: The EC50 value is determined as the concentration of the compound that causes a 50% reduction in luciferase activity.[5][13][14][15][16][17]

Conclusion

The this compound scaffold and its derivatives represent a versatile and promising platform for the development of novel therapeutic agents. The examples highlighted in this technical guide demonstrate their potential in oncology, metabolic diseases, neurodegenerative disorders, and inflammatory conditions. The unique properties conferred by the difluorobenzyl moiety make it an attractive starting point for further lead optimization and drug discovery efforts. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore and expand the therapeutic applications of this important chemical class.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. wiserpub.com [wiserpub.com]

- 7. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]

- 8. benchchem.com [benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. innoprot.com [innoprot.com]

- 12. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]

- 14. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,5-Difluorobenzyl Alcohol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,5-Difluorobenzyl alcohol and its derivatives. These compounds are valuable building blocks in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine substituents, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The following sections detail common synthetic routes, experimental protocols, and quantitative data to guide researchers in the efficient preparation of these important intermediates.

Introduction to Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through several reliable methods. The most common approaches involve the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid, or the formation of a new carbon-carbon bond via a Grignard reaction.

-

Reduction of 2,5-Difluorobenzaldehyde: This is a straightforward and high-yielding method. The aldehyde is readily reduced to the primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

-

Reduction of 2,5-Difluorobenzoic Acid: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for the reduction of the carboxylic acid to the corresponding alcohol.[1][2]

-

Grignard Reaction: This versatile method allows for the synthesis of a wide range of this compound derivatives. A Grignard reagent, prepared from 2,5-difluorobenzyl bromide, can react with various aldehydes and ketones to form secondary and tertiary alcohols, respectively.[3]

The choice of synthetic route often depends on the availability of starting materials, the desired scale of the reaction, and the specific derivative to be synthesized.

Synthetic Pathways Overview

Caption: Synthetic routes to this compound and its derivatives.

Quantitative Data Summary

The following tables summarize typical yields and purities for the synthesis of this compound and a representative derivative.

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Typical Yield (%) | Typical Purity (%) | Reference |

| 2,5-Difluorobenzaldehyde | NaBH₄ | Methanol/THF | 90-98 | >98 | [4][5] |

| 2,5-Difluorobenzoic Acid | LiAlH₄ | THF | 85-95 | >97 | [1][6] |

Table 2: Synthesis of a Substituted this compound via Grignard Reaction

| Grignard Precursor | Carbonyl Compound | Solvent | Typical Yield (%) | Typical Purity (%) |

| 2,5-Difluorobenzyl bromide | Acetaldehyde | Diethyl ether | 75-85 | >95 |

Experimental Protocols

Protocol 1: Reduction of 2,5-Difluorobenzaldehyde with Sodium Borohydride

This protocol describes the reduction of 2,5-difluorobenzaldehyde to this compound using sodium borohydride.[4][5]

Materials:

-

2,5-Difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2,5-difluorobenzaldehyde (1.0 eq) in a mixture of THF and MeOH (e.g., a 1:1 ratio).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~5-6 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Caption: Workflow for the reduction of 2,5-difluorobenzaldehyde.

Protocol 2: Reduction of 2,5-Difluorobenzoic Acid with Lithium Aluminum Hydride

This protocol details the reduction of 2,5-difluorobenzoic acid to this compound using lithium aluminum hydride.[1][2][6] Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

Materials:

-

2,5-Difluorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon gas supply

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add LiAlH₄ (1.5 eq) to anhydrous THF in the flask and cool to 0 °C.

-

Dissolve 2,5-difluorobenzoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the solution of the acid dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.

-

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture at room temperature until a white precipitate forms.

-

Filter the solid and wash it with THF.

-

Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.

Caption: Workflow for the reduction of 2,5-difluorobenzoic acid.

Protocol 3: Synthesis of a Secondary Alcohol via Grignard Reaction

This protocol outlines the synthesis of a secondary alcohol by reacting 2,5-difluorobenzylmagnesium bromide with an aldehyde.

Materials:

-

2,5-Difluorobenzyl bromide[3]

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as initiator)

-

Aldehyde (e.g., acetaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon gas supply

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried three-neck flask under an inert atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine.

-

Add a small amount of anhydrous ether.

-

In a dropping funnel, prepare a solution of 2,5-difluorobenzyl bromide (1.0 eq) in anhydrous ether.

-

Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle reflux), gently warm the flask.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

-

Reaction with Aldehyde:

-

Cool the freshly prepared Grignard reagent to 0 °C.

-

Dissolve the aldehyde (1.0 eq) in anhydrous ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the Grignard reagent at 0 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to obtain the crude secondary alcohol.

-

Purify the product by column chromatography on silica gel if necessary.

-

Caption: Workflow for the Grignard synthesis of a substituted alcohol.

Applications in Drug Discovery

This compound and its derivatives are important precursors for the synthesis of various biologically active molecules. The difluorobenzyl moiety is often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. For instance, fluorination can block metabolic oxidation, increase binding affinity to target proteins, and improve cell membrane permeability. These compounds have been utilized in the development of treatments for inflammatory diseases and other conditions.[7] The synthetic methods described herein provide a reliable foundation for accessing these valuable building blocks for drug discovery programs.

References

- 1. adichemistry.com [adichemistry.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. nbinno.com [nbinno.com]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Difluorobenzyl Alcohol: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzyl alcohol is a valuable fluorinated building block in organic synthesis, prized for its utility in the construction of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics are often imparted to the target molecules, potentially enhancing their biological activity and pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including ether and ester formation, the Mitsunobu reaction, and oxidation to the corresponding aldehyde.

Key Properties

| Property | Value |

| Molecular Formula | C₇H₆F₂O |

| Molecular Weight | 144.12 g/mol [1] |

| CAS Number | 75853-20-2 |

| Appearance | Colorless liquid |

| Boiling Point | 204-205 °C |

| Density | 1.304 g/cm³ |

Applications in Organic Synthesis

The reactivity of the benzylic hydroxyl group allows for a variety of chemical modifications, making this compound a versatile precursor for introducing the 2,5-difluorobenzyl moiety into a target structure.

Ether Synthesis (Williamson Ether Synthesis)

The Williamson ether synthesis provides a reliable method for the preparation of 2,5-difluorobenzyl ethers. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.

Logical Relationship: Williamson Ether Synthesis

Caption: Williamson ether synthesis workflow.

Experimental Protocol: Synthesis of a Generic 2,5-Difluorobenzyl Ether

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkyl halide (e.g., ethyl bromide, benzyl bromide)

-

Methanol (for quenching)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Dilute the mixture with diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Reactant (Alcohol) | Alkyl Halide | Base | Solvent | Yield (%) |

| This compound | Ethyl Bromide | NaH | DMF | ~85-95 |

| This compound | Benzyl Bromide | NaH | THF | ~90-98 |

Esterification

The formation of esters from this compound can be achieved through various methods, including Fischer esterification with a carboxylic acid under acidic catalysis, or more commonly, by reaction with an acid chloride or anhydride in the presence of a base.

Experimental Workflow: Esterification

Caption: General workflow for ester synthesis.

Experimental Protocol: Synthesis of 2,5-Difluorobenzyl Acetate

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane, add pyridine (1.5 eq) and cool the mixture to 0 °C.

-

Slowly add acetic anhydride (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

| Carboxylic Acid Derivative | Base | Solvent | Yield (%) |

| Acetic Anhydride | Pyridine | DCM | >95 |

| Benzoyl Chloride | Triethylamine | DCM | >95 |

Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the conversion of alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry for chiral alcohols.[2][3][4][5] For an achiral alcohol like this compound, it provides a mild method for forming C-O bonds.

Signaling Pathway: Mitsunobu Reaction

Caption: Key intermediates in the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction with a Phenolic Nucleophile

Materials:

-

This compound

-

Phenol (or a substituted phenol)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve this compound (1.0 eq), the phenolic nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography, typically eluting with a gradient of hexanes and ethyl acetate, to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

| Nucleophile | Reagents | Solvent | Yield (%) |

| 4-Nitrophenol | PPh₃, DEAD | THF | ~70-85 |

| Benzoic Acid | PPh₃, DIAD | THF | ~80-90 |

Oxidation to 2,5-Difluorobenzaldehyde

The oxidation of this compound to the corresponding aldehyde is a fundamental transformation, providing a key intermediate for reactions such as Wittig olefination, reductive amination, and the formation of imines and oximes. Various oxidizing agents can be employed, with milder reagents being preferred to avoid over-oxidation to the carboxylic acid.

Experimental Workflow: Oxidation

Caption: General workflow for the oxidation of this compound.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

Procedure:

-

To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad thoroughly with diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to afford the crude aldehyde.

-

Purify by flash column chromatography or distillation if necessary.

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

| PCC | DCM | Room Temp. | ~85-95 |

| MnO₂ | DCM or Chloroform | Reflux | ~70-90 |

| Dess-Martin Periodinane | DCM | Room Temp. | >90 |

Conclusion

This compound is a highly adaptable building block for the synthesis of a wide range of organic molecules. The protocols outlined in this document provide a foundation for its use in key synthetic transformations. The incorporation of the 2,5-difluorobenzyl moiety can be a strategic decision in the design of novel pharmaceuticals and agrochemicals, leveraging the unique properties imparted by the fluorine atoms to enhance molecular performance. Researchers are encouraged to adapt and optimize these general procedures to suit the specific requirements of their synthetic targets.

References

Application Notes and Protocols: The Role of 2,5-Difluorobenzyl Alcohol in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, lipophilicity, and target affinity. 2,5-Difluorobenzyl alcohol and its derivatives have emerged as valuable building blocks in this endeavor. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct classes of therapeutic agents: Retinoic acid-related orphan receptor γt (RORγt) inverse agonists for the treatment of autoimmune diseases and novel hydrazone derivatives with antibacterial activity.

Introduction